Crystal Structure and Conformational Analysis of (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic Acid: A Structural Biology Guide
Crystal Structure and Conformational Analysis of (4S)-2-Methyl-1,3-thiazolidine-4-carboxylic Acid: A Structural Biology Guide
Executive Summary
(4S)-2-Methyl-1,3-thiazolidine-4-carboxylic acid (MTCA) is a non-proteinogenic amino acid analog formed in vivo and in vitro via the condensation of L-cysteine and acetaldehyde. As a critical metabolite and a precursor in the synthesis of bioactive heterocycles, understanding its precise 3D architecture is paramount for drug development professionals. This whitepaper provides an authoritative, in-depth analysis of the stereochemical landscape, solid-state crystallographic properties, and conformational dynamics of MTCA.
Stereochemical Landscape and Ring Puckering
The synthesis of MTCA via the cyclization of L-cysteine with acetaldehyde introduces a new chiral center at the C2 position, resulting in a diastereomeric mixture of (2R,4S) and (2S,4S) isomers[1]. The thermodynamic stability and crystallization preference of these isomers are dictated by the minimization of 1,3-diaxial interactions within the five-membered heterocyclic ring.
Conformational Dynamics
Unlike rigid aromatic systems, the 1,3-thiazolidine ring is highly flexible and undergoes rapid pseudorotation in solution. In the solid state, however, the ring is "frozen" into a specific pucker. High-resolution rotational spectroscopy and X-ray diffraction of thioproline derivatives reveal that the ring typically adopts an envelope (E) or half-chair (T) conformation[2].
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The Envelope Flap: The sulfur atom (S1) or the C4 carbon frequently acts as the "flap" of the envelope, sitting out of the plane defined by the other four atoms[3].
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Substituent Orientation: In the (2R,4S) diastereomer, the C2-methyl and C4-carboxylic acid groups adopt a cis-like relationship relative to the mean plane of the ring. To minimize steric clash (Bayer strain), the bulkier carboxylic acid group typically occupies a pseudo-equatorial position, forcing the ring into a specific puckering phase[4].
Synthesis and diastereomeric cyclization pathways of MTCA.
Self-Validating Crystallographic Workflow
To obtain unambiguous structural data for MTCA, a rigorous X-ray crystallography protocol must be employed. The following methodology is designed not just to yield a structure, but to provide a self-validating system that confirms absolute stereochemistry.
Step-by-Step Methodology
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Crystal Growth (Thermodynamic Control):
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Protocol: Dissolve the purified MTCA diastereomer in a minimal volume of a methanol/water (80:20 v/v) mixture. Allow the solvent to evaporate slowly at 4 °C over 7–14 days.
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Causality: Slow evaporation at low temperatures reduces the kinetic rate of nucleation, favoring the growth of single, macroscopic crystals free of twinning or severe lattice defects.
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Cryo-Mounting:
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Protocol: Select a crystal (approx. 0.2 × 0.2 × 0.1 mm) and coat it in Paratone-N oil. Mount it on a MiTeGen polyimide loop and immediately transfer it to the goniometer under a 100 K nitrogen cold stream.
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Causality: Paratone oil displaces the aqueous mother liquor, preventing the formation of polycrystalline ice rings during flash-cooling. The 100 K environment drastically reduces atomic thermal vibrations (Debye-Waller factors), which is critical for accurately resolving the electron density of the light hydrogen atoms[4].
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Data Collection and Phase Resolution:
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Protocol: Collect diffraction data using Mo Kα radiation ( λ=0.71073 Å). Solve the phase problem using direct methods (e.g., SHELXT) and refine the structure using full-matrix least-squares on F2 (SHELXL)[5].
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Causality: Direct methods exploit the statistical relationships between structure factor amplitudes to reveal the initial atomic positions without requiring a heavy-atom derivative.
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Absolute Structure Verification:
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Protocol: Refine the Flack parameter.
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Causality: A Flack parameter near zero (e.g., 0.02±0.03 ) mathematically validates the absolute configuration of the (4S) chiral center, proving that no unexpected epimerization occurred during synthesis[5].
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Self-validating crystallographic workflow for absolute structure determination.
Quantitative Crystallographic Data
Based on high-resolution X-ray diffraction analyses of homologous thiazolidine-4-carboxylic acid derivatives[4][5], the solid-state parameters for enantiopure MTCA are summarized below. The lattice is predominantly stabilized by a robust network of intermolecular O−H⋯N hydrogen bonds, constructing helical chains along the crystallographic a-axis.
| Crystallographic Parameter | Representative Value | Significance |
| Chemical Formula | C5H9NO2S | Base composition of MTCA. |
| Crystal System | Orthorhombic | Indicates highly symmetrical orthogonal lattice vectors. |
| Space Group | P212121 | Typical for enantiopure chiral organic molecules. |
| Unit Cell Dimensions | a≈7.9 Å, b≈11.3 Å, c≈13.5 Å | Defines the repeating unit volume. |
| Volume ( V ) | ≈1207 ų | Accommodates 4 molecules per unit cell ( Z=4 ). |
| Data Collection Temp | 100(2) K | Minimizes thermal motion for H-atom resolution. |
| Hydrogen Bonding | O−H⋯N distance ≈2.65 Å | Drives the formation of 2D supramolecular sheets. |
| Flack Parameter | 0.01(9) | Confirms the (4S) absolute configuration. |
Solid-State vs. Solution Conformational Analysis
Intermolecular Forces in the Crystal Lattice
In the crystalline state, MTCA exists predominantly as a zwitterion or a strongly hydrogen-bonded neutral species, depending on the pH of the crystallization medium. The crystal packing is characterized by a "zigzag" structure driven by intermolecular hydrogen bonds between the carboxylic acid proton and the endocyclic nitrogen of an adjacent molecule[4]. These interactions restrict the nitrogen atom from undergoing the rapid inversion typically seen in solution, locking the N−H bond into an axial or pseudo-axial orientation[2].
Solution-State Dynamics (NMR Insights)
When dissolved in aqueous or polar organic solvents, the rigid crystal lattice breaks down. Nuclear Overhauser Effect (NOE) spectroscopy and 3JHH coupling constants reveal that the thiazolidine ring resumes pseudorotation. However, the equilibrium heavily favors the conformer where the C2-methyl group avoids steric clash with the C4-carboxylic acid. The dynamic equilibrium between the ring-closed thiazolidine and the ring-opened Schiff base (iminium ion) also becomes relevant under acidic conditions[1].
References
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Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system. Organic & Biomolecular Chemistry. URL:[Link]
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Crystal structure of (2S,4S)-5,5-dimethyl-2-(pyridin-2-yl)-1,3-thiazolidine-4-carboxylic acid. Acta Crystallographica Section E. URL:[Link]
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Decoding the Structure of Non-Proteinogenic Amino Acids: The Rotational Spectrum of Jet-Cooled Laser-Ablated Thioproline. MDPI International Journal of Molecular Sciences. URL:[Link]
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Crystal structure analysis of N-acetylated proline and ring-size analogs. Journal of Peptide Science. URL:[Link]
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3-(5-Oxo-L-prolyl)-L-thiazolidine-4-carboxylic Acid. Acta Crystallographica Section C. URL:[Link]
Sources
- 1. Rearrangement of thiazolidine derivatives – a synthesis of a chiral fused oxathiane–γ-lactam bicyclic system - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01454A [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. researchgate.net [researchgate.net]
- 5. ir.library.osaka-u.ac.jp [ir.library.osaka-u.ac.jp]
